BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Phenoxyaniline: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Phenoxyaniline

Cat. No.: B124666

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
phenoxyaniline (CAS No: 2688-84-8), a key intermediate in the synthesis of various organic
molecules. This document is intended to be a valuable resource, presenting key analytical data
and methodologies to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-phenoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 2-Phenoxyaniline

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
~7.35-7.25 m 2H Ar-H
~7.10 - 6.95 m 3H Ar-H
~6.90 - 6.70 m 4H Ar-H
~3.85 brs 2H -NH:2
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Table 2: 13C NMR Spectroscopic Data of 2-Phenoxyaniline

Chemical Shift (8) ppm Assighment
158.4 Ar-C
144.3 Ar-C
137.2 Ar-C
129.8 Ar-CH
124.2 Ar-CH
122.5 Ar-CH
120.3 Ar-CH
119.0 Ar-CH
117.8 Ar-CH
116.1 Ar-CH

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-Phenoxyaniline

Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Strong, Sharp (doublet) ]

symmetric)
3060 - 3030 Medium Aromatic C-H stretch

N-H bend and Aromatic C=C
1620 - 1580 Strong

stretch
1500 - 1470 Strong Aromatic C=C stretch
1260 - 1220 Strong Aryl-O-Ar stretch (asymmetric)
750 - 730 Strong C-H out-of-plane bend
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Ma

ss Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-Phenoxyaniline

miz Relative Intensity (%) Assighment

185 100 [M]* (Molecular lon)

184 ~60 [M-H]*

168 ~10 [M-NHs]*

156 ~15 [M-CHOJ*

129 ~20 [CoH7N]*

108 ~30 [C7HeN]*

92 ~25 [CeHeN]*

77 ~40 [CeHs]*
Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic

data

for 2-phenoxyaniline, based on standard laboratory practices for similar aromatic

compounds.

Nu

A sol

clear Magnetic Resonance (NMR) Spectroscopy

ution of 2-phenoxyaniline (approximately 10-20 mg) is prepared in a suitable deuterated

solvent (e.g., 0.6 mL of CDClIs or DMSO-ds) and transferred to a 5 mm NMR tube.

o 1H

o

o

NMR Spectroscopy:
Instrument: A 400 MHz or 500 MHz NMR spectrometer.

Parameters: A standard proton experiment is performed at room temperature. Data is
typically acquired with 16-32 scans, a spectral width of 12-16 ppm, an acquisition time of
3-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the
residual solvent peak (e.g., CDCIs at 7.26 ppm).
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e 13C NMR Spectroscopy:
o Instrument: A 100 MHz or 125 MHz NMR spectrometer.

o Parameters: A proton-decoupled carbon experiment is conducted at room temperature. A
sufficient number of scans (typically 1024 or more) are accumulated to achieve a good
signal-to-noise ratio. The spectral width is set to approximately 200-220 ppm, with a
relaxation delay of 2-5 seconds. Chemical shifts are referenced to the solvent peak (e.qg.,
CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

o Sample Preparation: For a solid sample like 2-phenoxyaniline, the KBr pellet method is
commonly employed. A small amount of the sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The
mixture is then compressed under high pressure to form a transparent pellet.

o Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
The spectrum is recorded over a range of 4000-400 cm~1, with a resolution of 4 cm~1. A
background spectrum of a pure KBr pellet is typically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic
inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For
direct analysis, a solids probe can be used.

« lonization Method: Electron lonization (EIl) is a common method for relatively volatile and

stable compounds like 2-phenoxyaniline.
e Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.
o Parameters (for a typical GC-MS analysis):

o GC: A capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven
temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final
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temperature (e.g., 280 °C).

o MS: The ion source temperature is typically set to 200-250 °C. The electron energy is
maintained at 70 eV. The mass spectrum is scanned over a range of m/z 40-500.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound such as 2-phenoxyaniline.
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Caption: A generalized workflow for the spectroscopic analysis of 2-phenoxyaniline.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenoxyaniline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124666#spectroscopic-data-nmr-ir-ms-of-2-
phenoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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